N-(4-benzhydrylpiperazin-1-yl)fluoren-9-imine chemical structure
N-(4-benzhydrylpiperazin-1-yl)fluoren-9-imine chemical structure
An In-Depth Technical Guide to the Chemical Structure of N-(4-benzhydrylpiperazin-1-yl)fluoren-9-imine
Abstract
This technical guide provides a comprehensive analysis of the chemical entity N-(4-benzhydrylpiperazin-1-yl)fluoren-9-imine. This molecule represents a novel hybrid structure, wedding the well-established benzhydrylpiperazine pharmacophore with the rigid, photoactive fluoren-9-imine scaffold. The benzhydrylpiperazine core is prevalent in a multitude of centrally-acting agents, including antihistamines and dopamine receptor antagonists, valued for its specific stereochemical and lipophilic properties.[1][2] Concurrently, fluorene derivatives are extensively researched for their applications in materials science due to their unique optoelectronic characteristics and have also demonstrated significant potential in drug development as anti-inflammatory and anti-tumor agents.[3][4] This document delineates the molecule's structural components, proposes a logical synthetic pathway based on established chemical reactions, and presents a detailed projection of its spectroscopic characteristics for identification and verification purposes. The guide is intended for researchers in medicinal chemistry, materials science, and drug development, offering a foundational understanding of this unique molecular architecture.
Molecular Structure and Nomenclature
The structure of N-(4-benzhydrylpiperazin-1-yl)fluoren-9-imine is a composite of three distinct chemical moieties, each contributing to its overall physicochemical profile.
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IUPAC Name: N-(4-benzhydrylpiperazin-1-yl)fluoren-9-imine
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Analysis of Nomenclature:
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fluoren-9-imine: The core of the molecule is a fluorene ring system where the methylene bridge at position 9 is replaced by a carbon-nitrogen double bond (C=N), forming an imine.[5]
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N-(...): This prefix indicates that the substituent is attached to the nitrogen atom of the imine group.
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(4-benzhydrylpiperazin-1-yl): This describes the substituent itself. It consists of a piperazine ring where the nitrogen at the 4-position is substituted with a benzhydryl group (also known as a diphenylmethyl group). The entire piperazine moiety is connected to the imine nitrogen via the nitrogen at the 1-position.
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The resulting architecture combines the planarity and rigidity of the fluorene system with the conformational flexibility and basic nitrogen center of the piperazine ring.
Caption: Chemical structure of N-(4-benzhydrylpiperazin-1-yl)fluoren-9-imine.
Table 1: Core Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₃₀H₂₇N₃ | Calculated |
| Molecular Weight | 429.56 g/mol | Calculated |
| Hydrogen Bond Acceptors | 3 | Calculated |
| Hydrogen Bond Donors | 0 | Calculated |
| Rotatable Bonds | 4 | Calculated |
| LogP (Predicted) | 6.5 - 7.5 | Calculated |
Retrosynthetic Analysis and Proposed Synthesis
A logical and efficient synthesis of the target molecule can be devised through a standard imine formation reaction, a cornerstone of organic synthesis. The key disconnection is at the C=N imine bond.
Retrosynthetic Pathway
Caption: Retrosynthetic analysis of the target molecule.
This analysis identifies 9-fluorenone and the key intermediate 1-amino-4-benzhydrylpiperazine as the immediate precursors. The synthesis of the latter can be achieved from the commercially available 1-benzhydrylpiperazine.
Experimental Protocol: Proposed Synthesis
This protocol is a self-validating system where the successful synthesis and purification of each intermediate confirms the viability of the subsequent step.
Step 1: Synthesis of 1-Benzhydrylpiperazine [2][6]
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Rationale: This is a standard nucleophilic substitution reaction. Piperazine, acting as the nucleophile, displaces the chloride from benzhydryl chloride. Anhydrous potassium carbonate is used as a base to neutralize the HCl formed during the reaction, preventing the protonation of the piperazine nucleophile.
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Procedure:
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To a solution of piperazine (2 equivalents) in a suitable solvent like dimethylformamide (DMF), add anhydrous potassium carbonate (2.2 equivalents).
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Stir the mixture vigorously for 15 minutes at room temperature.
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Add a solution of benzhydryl chloride (1 equivalent) in DMF dropwise to the stirring mixture.
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Heat the reaction mixture to 80°C and maintain for 8-12 hours, monitoring progress by Thin Layer Chromatography (TLC).
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After completion, cool the mixture to room temperature and pour it into ice-cold water.
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Extract the aqueous mixture with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization to yield pure 1-benzhydrylpiperazine.
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Step 2: Synthesis of 1-Amino-4-benzhydrylpiperazine
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Rationale: A common method to introduce an amino group to a secondary amine is via nitrosation followed by reduction. The N-nitroso intermediate is formed, which is then reduced to the corresponding hydrazine (aminopiperazine) derivative.
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Procedure:
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Nitrosation: Dissolve 1-benzhydrylpiperazine (1 equivalent) in dilute hydrochloric acid at 0-5°C. Add a solution of sodium nitrite (1.1 equivalents) in water dropwise, keeping the temperature below 5°C. Stir for 2-3 hours. The formation of the N-nitroso compound can be monitored by TLC.
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Reduction: Carefully neutralize the acidic solution and extract the N-nitroso intermediate. Dissolve the intermediate in a suitable solvent like ethanol or acetic acid. Add a reducing agent such as zinc dust or lithium aluminum hydride (LiAlH₄) portion-wise under an inert atmosphere, controlling the temperature.
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Stir the reaction until the reduction is complete (monitored by TLC).
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Work up the reaction appropriately based on the reducing agent used (e.g., quenching with water/NaOH for LiAlH₄).
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Extract the product, dry the organic phase, and purify by chromatography to obtain 1-amino-4-benzhydrylpiperazine.
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Step 3: Synthesis of N-(4-benzhydrylpiperazin-1-yl)fluoren-9-imine [7]
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Rationale: This is an acid-catalyzed condensation reaction. The acid protonates the carbonyl oxygen of 9-fluorenone, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the primary amine of 1-amino-4-benzhydrylpiperazine. The reaction is reversible, so removal of the water byproduct (e.g., with a Dean-Stark apparatus) is crucial to drive the equilibrium towards the imine product.
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Procedure:
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In a round-bottom flask equipped with a Dean-Stark trap and condenser, dissolve 9-fluorenone (1 equivalent) and 1-amino-4-benzhydrylpiperazine (1.1 equivalents) in toluene.
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Add a catalytic amount of p-toluenesulfonic acid (0.05 equivalents).
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Reflux the mixture for 16-24 hours, collecting the water generated in the Dean-Stark trap.
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Monitor the reaction's completion by TLC.
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Once complete, cool the reaction mixture and remove the toluene under reduced pressure.
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Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution and then brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
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Purify the resulting crude solid by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to yield the final product.
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Spectroscopic Characterization (Predicted)
The confirmation of the final structure relies on a combination of spectroscopic techniques. The following table outlines the expected key signals that would validate the successful synthesis of the target compound.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Key Signals and Interpretation |
| ¹H NMR | ~ δ 7.20-8.00 ppm (m, 18H): Complex multiplet region corresponding to the aromatic protons of the fluorene and the two phenyl rings of the benzhydryl group. The protons on the fluorene moiety are expected to be more downfield. ~ δ 4.30 ppm (s, 1H): A characteristic singlet for the methine proton (-CH) of the benzhydryl group. ~ δ 3.00-3.50 ppm (m, 4H): Multiplet for the four piperazine protons (-CH₂-) adjacent to the imine nitrogen. ~ δ 2.50-2.80 ppm (m, 4H): Multiplet for the four piperazine protons (-CH₂-) adjacent to the benzhydryl-substituted nitrogen. |
| ¹³C NMR | ~ δ 160-165 ppm: Key signal for the imine carbon (C=N).[7] ~ δ 120-150 ppm: A series of signals corresponding to the 24 aromatic carbons of the fluorene and benzhydryl moieties. ~ δ 75-80 ppm: Signal for the methine carbon (-CH) of the benzhydryl group. ~ δ 45-55 ppm: Two or more signals for the four distinct methylene carbons (-CH₂) of the piperazine ring. |
| Mass Spec (ESI-MS) | [M+H]⁺ at m/z ≈ 430.22: The calculated exact mass is 429.2198, so the protonated molecular ion peak would be the most prominent feature, confirming the molecular weight. |
| FT-IR | ~ 1640-1660 cm⁻¹: A strong absorption band characteristic of the C=N (imine) stretching vibration.[6] ~ 3030-3080 cm⁻¹: C-H stretching for aromatic protons. ~ 2800-3000 cm⁻¹: C-H stretching for aliphatic protons (piperazine and methine). |
Discussion and Potential Applications
The strategic combination of the benzhydrylpiperazine and fluoren-9-imine scaffolds suggests several avenues for research and application.
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Drug Development: The benzhydrylpiperazine moiety is a "privileged structure" in medicinal chemistry, known to interact with various G-protein coupled receptors (GPCRs). It is the core of drugs like cetirizine (antihistamine) and hydroxyzine.[3] The fluorene ring system has been incorporated into compounds with demonstrated anti-cancer and anti-inflammatory activities.[4] Therefore, N-(4-benzhydrylpiperazin-1-yl)fluoren-9-imine could be investigated as a potential modulator of cannabinoid receptors[1], a dual COX-2/5-LOX inhibitor[3][8], or a novel CNS agent. The rigid fluorene unit could serve to orient the benzhydrylpiperazine moiety into a specific conformation for enhanced receptor binding affinity or selectivity.
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Materials Science: Fluorene-based molecules are workhorses in the field of organic electronics, prized for their high fluorescence quantum yields and thermal stability.[9][10] The imine linkage and the bulky, non-planar benzhydrylpiperazine group could be used to modulate the solid-state packing of the fluorene units. This could prevent π-π stacking, which often quenches fluorescence in the solid state, potentially leading to materials with high emission efficiency for applications in organic light-emitting diodes (OLEDs).
Conclusion
N-(4-benzhydrylpiperazin-1-yl)fluoren-9-imine is a molecule of significant interest, positioned at the intersection of medicinal chemistry and materials science. This guide has provided a detailed breakdown of its chemical structure, a robust and logical synthetic strategy, and a predictive analysis of its key analytical characteristics. The fusion of two pharmacologically and electronically relevant scaffolds into a single entity presents a compelling case for its synthesis and evaluation. Further investigation into its biological activity and photophysical properties is warranted to fully explore the potential of this novel chemical architecture.
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